molecular formula C16H26O2 B14547727 Spiro[4.11]hexadecane-1,4-dione CAS No. 62248-56-0

Spiro[4.11]hexadecane-1,4-dione

Cat. No.: B14547727
CAS No.: 62248-56-0
M. Wt: 250.38 g/mol
InChI Key: YEFZVWFFCIFWDP-UHFFFAOYSA-N
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Description

Spiro[4.11]hexadecane-1,4-dione is a bicyclic organic compound characterized by two fused rings sharing a single spiro carbon atom. The notation [4.11] indicates that one ring contains 4 members and the other 11 members, forming a 16-carbon backbone. The "dione" suffix denotes two ketone groups at positions 1 and 4. This spiro architecture imparts unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

62248-56-0

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

spiro[4.11]hexadecane-1,4-dione

InChI

InChI=1S/C16H26O2/c17-14-10-11-15(18)16(14)12-8-6-4-2-1-3-5-7-9-13-16/h1-13H2

InChI Key

YEFZVWFFCIFWDP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.11]hexadecane-1,4-dione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . This reaction is carried out under reflux conditions to ensure the complete formation of the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.11]hexadecane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Spiro[4.11]hexadecane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[4.11]hexadecane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of prolyl hydroxylase, which is involved in the regulation of hypoxia-inducible factors (HIFs) .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences and similarities between Spiro[4.11]hexadecane-1,4-dione and related compounds:

Compound Name Structural Features Key Functional Groups Synthesis Method Applications/Findings References
This compound Bicyclic spiro system (4- and 11-membered rings), 16-carbon backbone Two ketones (dione) Likely cyclization/condensation Potential in drug design, materials -
1,3-Diazaspiro[4.11]hexadecane-2,4-dione Similar spiro backbone but with two nitrogen atoms replacing carbons in the rings Dione + amines Custom synthesis (industrial scale) Pharmaceutical intermediates, high-purity materials
5-Pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione Aromatic benzoxazine fused with dione, long alkyl chain (C15) Dione + oxazine Triphosgene-mediated cycloaddition Bioactive heterocycles, polymer precursors
Hexadecane-1,2-diol Linear 16-carbon chain with vicinal diol groups Diol Not specified (metabolite) Metabolic regulation, biomarker
1-Methyl-4-(aryl)pyrrolo-spiro[3.3′]-piperidin-4′-ones Multi-spiro system (oxindole + piperidinone) Ketone, amide Reflux with methanol, sarcosine Anticancer, antimicrobial agents

Key Contrasts

  • Functional Groups : this compound’s ketones contrast with hexadecane-1,2-diol’s diols, leading to divergent reactivity (e.g., ketones undergo nucleophilic addition, while diols participate in esterification).

Research Findings and Implications

  • Metabolic Studies : Hexadecane-1,2-diol’s role in cyclophosphamide-induced metabolic disorders underscores the biological relevance of hexadecane derivatives, though their dione counterparts may target different pathways .
  • Synthetic Versatility: Multi-spiro systems (e.g., piperidinone-oxindole hybrids) demonstrate the feasibility of complex architectures for drug discovery, a strategy applicable to this compound .

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